molecular formula C35H34N8 B10857743 5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole

5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole

Cat. No.: B10857743
M. Wt: 566.7 g/mol
InChI Key: XRXMDDDFTLKJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1820795A is a synthetic compound that acts as a selective antagonist for the G-protein-coupled receptor GPR132, also known as G2A. It is a telmisartan analog and has been shown to block the activation of yeast cells expressing GPR132 by N-acylamides. Additionally, GSK1820795A functions as an angiotensin II antagonist and a partial peroxisome proliferator-activated receptor gamma agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1820795A involves multiple steps, starting with the preparation of the core structure, which is an indazole derivative. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GSK1820795A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GSK1820795A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GSK1820795A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of GPR132 antagonists.

    Biology: Employed in research to understand the physiological role of GPR132 and its involvement in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions related to GPR132 activity, such as inflammation and cancer.

    Industry: Utilized in the development of new pharmaceuticals targeting GPR132 and related pathways .

Mechanism of Action

GSK1820795A exerts its effects by selectively antagonizing the GPR132 receptor. It blocks the activation of GPR132 by N-acylamides, thereby inhibiting the downstream signaling pathways associated with this receptor. The compound also acts as an angiotensin II antagonist and a partial peroxisome proliferator-activated receptor gamma agonist, which contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK1820795A is unique due to its dual activity as a GPR132 antagonist and a partial peroxisome proliferator-activated receptor gamma agonist. This dual activity allows it to modulate multiple signaling pathways, making it a valuable tool for studying the physiological roles of these receptors and for developing new therapeutic agents .

Properties

Molecular Formula

C35H34N8

Molecular Weight

566.7 g/mol

IUPAC Name

5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole

InChI

InChI=1S/C35H34N8/c1-3-5-21-42-32-13-9-8-12-31(32)36-35(42)26-18-19-30-29(23-26)33(43(39-30)20-4-2)22-24-14-16-25(17-15-24)27-10-6-7-11-28(27)34-37-40-41-38-34/h6-19,23H,3-5,20-22H2,1-2H3,(H,37,38,40,41)

InChI Key

XRXMDDDFTLKJHL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC4=C(N(N=C4C=C3)CCC)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.